REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:11])=[CH2:10])=[CH:5][C:4]=1[CH3:12]>>[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([Cl:1])([CH3:11])[CH3:10])=[CH:5][C:4]=1[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C(=C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 0.25 l flask with a stirrer following
|
Type
|
ADDITION
|
Details
|
re-added
|
Type
|
CUSTOM
|
Details
|
The absorption of gas
|
Type
|
ADDITION
|
Details
|
after the end of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
was stripped off from the reaction product under reduced pressure (35° C./0.8 mbar)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)C(C)(C)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 89.6 g | |
YIELD: PERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |